molecular formula C10H11NO3S B14810439 (2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane

(2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane

Cat. No.: B14810439
M. Wt: 225.27 g/mol
InChI Key: HMJKTEHSJYVEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11NO3S It is characterized by the presence of a cyclopropoxy group, a nitro group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Cyclopropoxy-5-nitrophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox reactions, which could influence cellular processes .

Comparison with Similar Compounds

    (2-Cyclopropoxy-4-nitrophenyl)(methyl)sulfane: Similar structure but with the nitro group in a different position.

    Methyl (2-nitrophenyl)sulfane: Lacks the cyclopropoxy group.

    4-Chlorophenyl methyl sulfone: Contains a sulfone group instead of a sulfane group.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1-cyclopropyloxy-2-methylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C10H11NO3S/c1-15-10-6-7(11(12)13)2-5-9(10)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

HMJKTEHSJYVEAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.